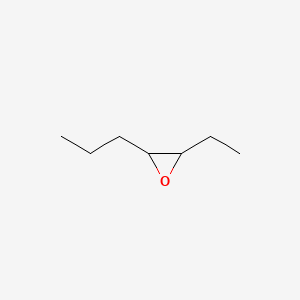

2-Ethyl-3-propyloxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53897-32-8 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-ethyl-3-propyloxirane |

InChI |

InChI=1S/C7H14O/c1-3-5-7-6(4-2)8-7/h6-7H,3-5H2,1-2H3 |

InChI Key |

ZNAFWUJVHGNGIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(O1)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3-propyloxirane (CAS Number 53897-32-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-propyloxirane, also known as 3,4-epoxyheptane, is a disubstituted oxirane that presents a valuable scaffold for synthetic chemistry and potential applications in drug discovery. The inherent ring strain of the three-membered ether, coupled with the stereochemical possibilities arising from its two chiral centers, makes it a versatile building block for introducing specific functionalities and stereochemistry into larger molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, with a focus on its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a cyclic ether with the molecular formula C7H14O.[1][2] It exists as cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53897-32-8 | [2][3] |

| Molecular Formula | C7H14O | [1][2] |

| Molecular Weight | 114.19 g/mol | [3] |

| Boiling Point | 136.7 °C at 760 mmHg | LookChem |

| Density | 0.84 g/cm³ | LookChem |

| Flash Point | 27.6 °C | LookChem |

| LogP | 2.1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | LookChem |

| Hydrogen Bond Donor Count | 0 | LookChem |

| Rotatable Bond Count | 3 | LookChem |

Synthesis and Stereocontrol

The primary route for the synthesis of this compound is the epoxidation of the corresponding alkene, 3-heptene. The stereochemical outcome of this reaction is highly dependent on the geometry of the starting alkene and the choice of epoxidizing agent.

Diastereoselective Synthesis

-

From (Z)-3-Heptene (cis-alkene): Epoxidation of (Z)-3-heptene will yield cis-2-ethyl-3-propyloxirane.

-

From (E)-3-Heptene (trans-alkene): Epoxidation of (E)-3-heptene will result in the formation of trans-2-ethyl-3-propyloxirane.

A common and effective method for this transformation is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Epoxidation of (Z)-3-Heptene to yield the cis-epoxide.

Experimental Protocol: Synthesis of cis-2-Ethyl-3-propyloxirane

Materials:

-

(Z)-3-Heptene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve (Z)-3-heptene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of (Z)-3-heptene over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to reduce the excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure cis-2-ethyl-3-propyloxirane.

Chemical Reactivity: The Ring-Opening Reaction

The high reactivity of the oxirane ring is a cornerstone of its utility in organic synthesis. The ring-opening reaction, driven by the release of ring strain, can be initiated by both nucleophiles and electrophiles. The regioselectivity of this reaction is a critical consideration for synthetic planning.

Nucleophilic Ring-Opening

The outcome of the nucleophilic attack is dependent on the reaction conditions:

-

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For this compound, this would generally favor attack at the carbon bearing the ethyl group, as the propyl group is slightly bulkier.

-

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane more electrophilic. The reaction then proceeds with SN1-like character. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge of the transition state.

Caption: Regioselectivity of nucleophilic ring-opening of epoxides.

Analytical Characterization

The unambiguous identification of this compound and its isomers relies on a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the components of a reaction mixture. The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 114, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the aliphatic epoxide structure.[3]

-

cis-Isomer: The NIST mass spectrometry data for cis-2-ethyl-3-propyloxirane shows a top peak at m/z 57.[1]

-

trans-Isomer: The trans-isomer exhibits a top peak at m/z 41.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the synthesized epoxide.

-

¹³C NMR: The carbon atoms of the oxirane ring will appear at a characteristic chemical shift in the upfield region of the spectrum.[3]

-

¹H NMR: The protons attached to the oxirane ring will have distinct chemical shifts and coupling constants depending on their cis or trans relationship, which can be used to assign the diastereomeric form.

Biological Significance and Potential Applications

While specific biological activity data for this compound is not extensively reported in the literature, the epoxide functional group is a well-known pharmacophore and a key intermediate in the synthesis of biologically active molecules.

Potential as a Cytotoxic and Antimicrobial Agent

Aliphatic epoxides, as a class, are known to exhibit mutagenic and cytotoxic properties due to their ability to alkylate nucleophilic sites in biological macromolecules such as DNA and proteins. This reactivity, while a concern for toxicity, can also be harnessed for therapeutic benefit, particularly in the development of anticancer agents. The potential antimicrobial activity of this compound is also an area for further investigation, as the epoxide moiety can react with key functional groups in microbial enzymes and proteins.

Role in Drug Development

The true value of this compound for drug development professionals lies in its utility as a chiral building block. The controlled, stereoselective ring-opening of the epoxide allows for the introduction of two adjacent stereocenters with defined relative and absolute stereochemistry. This is a powerful strategy for the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is crucial for biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated fume hood. As with all aliphatic epoxides, it should be considered as a potential mutagen and handled with appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its synthesis can be achieved with good diastereoselectivity, and its reactivity, particularly the regioselective ring-opening, provides a powerful tool for the construction of complex molecular architectures. While further research is needed to fully elucidate its specific biological activities, its role as a chiral building block ensures its continued relevance in the fields of chemical and pharmaceutical research.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 40920, this compound.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13429646, Oxirane, 2-ethyl-3-propyl-, cis-.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13429648, Oxirane, 2-ethyl-3-propyl-, trans-.

- LookChem (2023). This compound.

Sources

- 1. Oxirane, 2-ethyl-3-propyl-, cis- | C7H14O | CID 13429646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O | CID 13429648 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Ethyl-3-propyloxirane from 3-Heptene

Abstract: This guide provides an in-depth exploration of the synthesis of 2-Ethyl-3-propyloxirane, a valuable oxirane intermediate, from 3-heptene. We delve into the mechanistic underpinnings of alkene epoxidation, justify the selection of meta-chloroperoxybenzoic acid (m-CPBA) as the optimal reagent, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development, offering a blend of theoretical principles and practical, actionable insights to ensure a successful and safe synthesis.

Introduction: The Strategic Importance of Epoxides

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile building blocks in organic synthesis.[1][2] Their significance stems from the inherent ring strain, which makes them susceptible to nucleophilic ring-opening reactions. This reactivity allows for the stereocontrolled introduction of two adjacent functional groups, a cornerstone transformation in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1][3] this compound, the target of this guide, is the direct epoxidation product of 3-heptene and serves as a key intermediate for more complex molecular architectures.

Mechanistic Insights: The Prilezhaev Reaction

The epoxidation of an alkene with a peroxy acid is known as the Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909.[3][4] This reaction is a highly reliable and stereospecific method for forming epoxides.

The Concerted "Butterfly" Mechanism

The reaction proceeds through a concerted, single-step mechanism often referred to as the "butterfly mechanism".[1][3][4] In this transition state, the alkene's π-bond acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[1][2] Simultaneously, several bond-forming and bond-breaking events occur: the O-O bond of the peracid cleaves, a new C-O bond forms with the second alkene carbon, and the peracid's proton is transferred to its own carbonyl oxygen.[5][6] This concerted process ensures that the stereochemistry of the starting alkene is faithfully transferred to the epoxide product.[1][4][5] A cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[1][4]

Caption: The concerted "Butterfly" mechanism of alkene epoxidation.

Synthetic Strategy: Reagent Selection and Rationale

While several methods exist for alkene epoxidation, the use of meta-chloroperoxybenzoic acid (m-CPBA) is often preferred for its reliability, commercial availability, and ease of handling.[1] Alternative reagents like peracetic acid are also effective, but m-CPBA's solid nature and good solubility in common organic solvents like dichloromethane (DCM) make it a convenient choice.[3][4] The electron-withdrawing chloro group on the benzene ring enhances the electrophilicity of the terminal oxygen atom, increasing its reactivity.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 3-heptene using m-CPBA.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 3-Heptene (cis/trans mixture) | C₇H₁₄ | 98.19 | ≥98% | Standard Supplier |

| meta-Chloroperoxybenzoic acid | C₇H₅ClO₃ | 172.57 | ≤77% | Standard Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ≥99.8% | Standard Supplier |

| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | Prepared in-house |

| Sodium Sulfite (Sat. Sol.) | Na₂SO₃ | 126.04 | - | Prepared in-house |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 | ≥99.5% | Standard Supplier |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-heptene (5.0 g, 50.9 mmol) in 100 mL of dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate beaker, dissolve m-CPBA (approx. 77% purity, 12.5 g, ~55.9 mmol, 1.1 eq) in 50 mL of DCM. Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alkene. The formation of a white precipitate (meta-chlorobenzoic acid) is expected.[5]

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. To quench any excess peroxy acid, slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with potassium iodide-starch paper indicates the absence of peroxides.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct, and then with brine (1 x 50 mL).[7][8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[9]

Product Characterization

The final product should be a colorless oil. Characterization is typically performed using NMR and IR spectroscopy, and mass spectrometry.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃) | Peaks corresponding to the oxirane protons, as well as the ethyl and propyl chains. |

| ¹³C NMR (CDCl₃) | Signals for the two carbons of the oxirane ring, and the carbons of the alkyl substituents. |

| IR (Neat) | Characteristic C-O-C stretching frequencies for the epoxide ring. |

| MS (EI) | Molecular ion peak (M⁺) at m/z = 114.19, along with characteristic fragmentation patterns.[10][11] |

Safety and Handling Precautions

-

m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially when dry.[12] It is a skin and eye irritant.[9][13] Always handle m-CPBA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][14] Store m-CPBA refrigerated (2-8 °C) and away from combustible materials.[9][12]

-

Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

-

General: Avoid inhalation of dust and vapors.[14] In case of skin contact, wash thoroughly with soap and water.[12] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][13]

Conclusion

The epoxidation of 3-heptene with m-CPBA is a robust and efficient method for the synthesis of this compound. The reaction proceeds via the well-established Prilezhaev "butterfly" mechanism, ensuring high stereospecificity. The protocol outlined in this guide, when combined with the stipulated safety measures, provides a reliable pathway for obtaining this valuable synthetic intermediate. Careful execution of the workup and purification steps is critical for achieving high purity of the final product.

References

- m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2011, June 17).

- Prilezhaev reaction - Grokipedia.

- Prilezhaev Reaction - Organic Chemistry Reaction.

- Prilezhaev Reaction Definition - Organic Chemistry Key Term - Fiveable.

- Prilezhaev reaction - Wikipedia.

- Prilezhaev Reaction - Organic Chemistry Portal.

- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017, May 25).

- Epoxidation of Alkenes using mCPBA: Mechanism and Properties! - YouTube. (2015, November 7).

- MCPBA Epoxidation: Mechanism Explained - Abraham Entertainment.

- Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester.

- M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016, May 19).

- Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O - PubChem - NIH.

- This compound | C7H14O | CID 40920 - PubChem - NIH.

- This compound (trans) | C7H14O | CID 41697 - PubChem - NIH.

- mcpba workup - Google Groups.

- Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. leah4sci.com [leah4sci.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Prilezhaev reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Workup [chem.rochester.edu]

- 8. mcpba workup [groups.google.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O | CID 13429648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

- 14. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethyl-3-propyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Epoxides

In the realm of synthetic chemistry and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different biological activities. 2-Ethyl-3-propyloxirane, a disubstituted epoxide, serves as a quintessential example of a molecule where chirality dictates its potential applications. This guide provides a comprehensive exploration of the stereoisomers of this compound, detailing their synthesis, separation, and characterization.

This compound possesses two stereogenic centers at carbons 2 and 3 of the oxirane ring. This gives rise to four possible stereoisomers: two pairs of enantiomers. These are classified as cis and trans diastereomers based on the relative orientation of the ethyl and propyl groups attached to the epoxide ring.

-

Cis Isomers: The ethyl and propyl groups are on the same side of the oxirane ring. This diastereomer exists as a pair of enantiomers: (2R,3S)-2-ethyl-3-propyloxirane and (2S,3R)-2-ethyl-3-propyloxirane.

-

Trans Isomers: The ethyl and propyl groups are on opposite sides of the oxirane ring. This diastereomer also exists as a pair of enantiomers: (2R,3R)-2-ethyl-3-propyloxirane and (2S,3S)-2-ethyl-3-propyloxirane.[1][2][3][4]

The precise control over the synthesis and the ability to separate these stereoisomers are crucial for their application as chiral building blocks in the synthesis of more complex molecules, such as pharmaceuticals.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of the different stereoisomers of this compound begins with the appropriate alkene precursor: (Z)-3-heptene for the cis-epoxide and (E)-3-heptene for the trans-epoxide. The stereochemistry of the starting alkene is directly translated to the product in many epoxidation reactions.

Diastereoselective Synthesis: Achieving Cis and Trans Isomers

A common and effective method for the epoxidation of simple alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, meaning that a cis-alkene will yield a cis-epoxide and a trans-alkene will yield a trans-epoxide.[5]

Protocol for the Synthesis of cis-2-Ethyl-3-propyloxirane (Racemic Mixture)

-

Dissolve (Z)-3-heptene: In a round-bottom flask, dissolve (Z)-3-heptene (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM).

-

Cool the reaction mixture: Place the flask in an ice bath to maintain a temperature of 0 °C.

-

Add m-CPBA: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred alkene solution.

-

Monitor the reaction: Follow the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to destroy excess peroxide. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield cis-2-ethyl-3-propyloxirane as a racemic mixture of (2R,3S) and (2S,3R) enantiomers.

A similar protocol is followed for the synthesis of trans-2-ethyl-3-propyloxirane, starting with (E)-3-heptene.

Enantioselective Synthesis: Accessing Individual Enantiomers

To obtain specific enantiomers, an asymmetric epoxidation method is required. The Jacobsen-Katsuki epoxidation is a powerful tool for the enantioselective epoxidation of unfunctionalized alkenes, such as 3-heptene.[6][7][8] This method utilizes a chiral manganese-salen complex as a catalyst. The choice of the (R,R) or (S,S) enantiomer of the catalyst determines which face of the alkene is epoxidized, leading to the preferential formation of one enantiomer of the epoxide. For cis-1,2-disubstituted alkenes, enantioselectivities can be very high, often exceeding 90% enantiomeric excess (ee).[6]

General Protocol for the Jacobsen-Katsuki Epoxidation of 3-Heptene

-

Reaction Setup: To a stirred solution of the alkene ((Z)- or (E)-3-heptene, 1.0 mmol) in a solvent such as dichloromethane at room temperature, add a catalytic amount of the appropriate chiral (R,R)- or (S,S)-Jacobsen's catalyst (0.02-0.05 mmol).

-

Addition of Oxidant: Cool the mixture to 0 °C and add the oxidant, such as a buffered solution of sodium hypochlorite (NaOCl), dropwise over a period of 1-2 hours.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-24 hours, monitoring its progress by TLC or GC.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by flash column chromatography.

The enantiomeric excess of the product should be determined using chiral GC or HPLC.

Separation and Characterization of Stereoisomers

The separation of the four stereoisomers of this compound requires chiral chromatography, a technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.

Chiral Chromatography

Both chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the separation of the enantiomers of this compound. Cyclodextrin-based chiral stationary phases are particularly effective for the GC separation of a wide range of chiral compounds, including epoxides. For HPLC, polysaccharide-based CSPs (e.g., Chiralpak series) are widely used for the separation of enantiomers.[9][10][11][12][13]

Illustrative Chiral GC Method for Separation of this compound Enantiomers

-

Column: A cyclodextrin-based chiral capillary column (e.g., Rt-bDEXse).[14]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature gradient would be used to ensure good resolution.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

The diastereomers (cis and trans) will likely have different retention times on a standard achiral GC column, while the enantiomers of each diastereomer will require a chiral column for separation.

Illustrative Chiral HPLC Method for Separation of this compound Enantiomers

-

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).[15]

-

Mobile Phase: Typically a normal-phase eluent such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[15]

-

Flow Rate: Optimized for best resolution, typically around 1.0 mL/min.[15]

-

Detection: UV detector (if a chromophore is present, otherwise a refractive index detector may be needed).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The protons on the oxirane ring will have different chemical shifts and coupling constants depending on their relative stereochemistry. Generally, for epoxides, these protons resonate in the range of 2.5-3.5 ppm. In the cis isomer, the coupling constant between the two protons on the epoxide ring (H-2 and H-3) is typically larger than in the trans isomer. 13C NMR can also be used to distinguish the diastereomers, as the chemical shifts of the epoxide carbons will differ.

Expected NMR Data for this compound

| Isomer | 1H NMR (δ, ppm) - Oxirane Protons | 13C NMR (δ, ppm) - Oxirane Carbons |

| cis | ~2.8-3.1 (multiplet) | ~58-62 |

| trans | ~2.6-2.9 (multiplet) | ~56-60 |

Note: These are estimated values and will need to be confirmed by experimental data.

Optical Rotation

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships between the stereoisomers and a typical experimental workflow for their synthesis and analysis.

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The stereoisomers of this compound provide a clear illustration of the fundamental principles of chirality and diastereoisomerism. For researchers in drug development and fine chemical synthesis, a thorough understanding of the methods for stereoselective synthesis and chiral separation of such molecules is indispensable. The protocols and analytical strategies outlined in this guide offer a robust framework for the preparation and characterization of the individual stereoisomers of this compound, enabling their use as well-defined chiral building blocks for the synthesis of complex, high-value molecules. The choice of synthetic strategy, whether diastereoselective or enantioselective, and the selection of the appropriate analytical technique for separation and characterization will ultimately depend on the specific research goals and the desired stereochemical purity of the final product.

References

- Jacobsen, E. N. (n.d.). Jacobsen epoxidation. In Wikipedia.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- OpenOChem Learn. (n.d.). Jacobsen epoxidation.

- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.

- Semantic Scholar. (n.d.). Origin of enantioselectivity in the Jacobsen epoxidation of olefins.

- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). Oxirane, 2-ethyl-3-propyl-, trans-.

- Palucki, M., Pospisil, P. J., Zhang, W., & Jacobsen, E. N. (1994). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 116(20), 9333–9334.

- ResearchGate. (n.d.). Origin of Enantioselectivity in the Jacobsen Epoxidation of Olefins.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Phenomenex. (n.d.). Chiral HPLC Column.

- ResearchGate. (n.d.). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.

- PubChem. (n.d.). This compound (trans).

- PubChem. (n.d.). Oxirane, 2-ethyl-3-propyl-, cis-.

- PubChem. (n.d.). (2R,3S)-2-methyl-3-propyloxirane.

- Regis Technologies. (n.d.). Chiral Stationary Phases - HPLC.

- LookChem. (n.d.). This compound.

- HPLC.eu. (n.d.). Chiral columns.

- Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide.

- Marcel Dekker, Inc. (n.d.).

- PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].

- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

- The Royal Society of Chemistry. (2014).

- PubChem. (n.d.). 2-Ethyl-2-methyl-3-propyloxirane.

- ResearchGate. (2008). Synthesis and elaboration of trans 2, 3-diaryloxiranes. ARKIVOC, 2008(viii), 150-182.

- MDPI. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5343.

- Organic Syntheses. (n.d.). 2.

- ChemWhat. (n.d.). This compound CAS#: 53897-32-8.

- Chemistry Stack Exchange. (2021, March 7). Is 2 ethyl 3 methyl oxirane optically active?.

- Wamser, C. C. (2000). Exam 1 Answer Key. Chem 335 - Winter 2000.

- PubChem. (n.d.). (2R,3S)-2-ethyl-3-pentyloxirane.

- PubChem. (n.d.). (2R,3S)-2-methyl-3-propyloxiran-2-ol.

Sources

- 1. Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O | CID 13429648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound (trans) | C7H14O | CID 41697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxirane, 2-ethyl-3-propyl-, cis- | C7H14O | CID 13429646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. hplc.eu [hplc.eu]

- 12. hplc.eu [hplc.eu]

- 13. chiraltech.com [chiraltech.com]

- 14. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

cis and trans isomers of 2-Ethyl-3-propyloxirane

An In-depth Technical Guide to the Cis and Trans Isomers of 2-Ethyl-3-propyloxirane for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Epoxides are pivotal intermediates in organic synthesis, largely due to the inherent ring strain that drives their reactivity.[1] The stereochemical configuration of substituted oxiranes, such as this compound, profoundly influences their chemical and biological properties. This guide provides a comprehensive technical overview of the , tailored for professionals in research and drug development. We will explore stereoselective synthesis strategies, detailed analytical methods for differentiation, comparative reactivity under various conditions, and the implications of their stereochemistry in the context of asymmetric synthesis. This document serves as a practical resource, integrating established chemical principles with actionable experimental insights.

The Structural Landscape: Understanding Cis and Trans Isomerism

This compound is a disubstituted epoxide with the molecular formula C₇H₁₄O.[2] The spatial arrangement of the ethyl and propyl groups relative to the plane of the oxirane ring gives rise to two diastereomers: cis and trans.

-

cis-2-Ethyl-3-propyloxirane: The ethyl and propyl substituents are located on the same side of the oxirane ring. This isomer is also referred to as the (Z)-isomer.[3]

-

trans-2-Ethyl-3-propyloxirane: The ethyl and propyl substituents are on opposite sides of the ring. This is also known as the (E)-isomer.[4]

Each of these diastereomers also exists as a pair of enantiomers ((2R,3S) and (2S,3R) for the cis isomer; (2R,3R) and (2S,3S) for the trans isomer).[3][4] The control over both relative (cis/trans) and absolute (R/S) stereochemistry is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where enantiomeric purity is often a regulatory requirement.[5]

Caption: Structures of .

Stereoselective Synthesis Pathways

The synthesis of the specific diastereomers of this compound relies on the principle of stereospecificity in the epoxidation of alkenes. The geometric configuration of the starting alkene is directly transferred to the product epoxide.[6]

Synthesis of trans-2-Ethyl-3-propyloxirane

The trans isomer is synthesized via the epoxidation of trans-3-heptene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation due to their reliability and commercial availability.[1]

Experimental Protocol: Epoxidation of trans-3-heptene

-

Dissolution: Dissolve trans-3-heptene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side reactions.

-

Reagent Addition: Add m-CPBA (approx. 1.1 eq), either as a solid portion-wise or as a solution in DCM, over a period of 30 minutes. The slight excess of the oxidizing agent ensures complete conversion of the alkene.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess peroxy acid. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure trans-2-Ethyl-3-propyloxirane.

Caption: Synthesis of trans-2-Ethyl-3-propyloxirane.

Synthesis of cis-2-Ethyl-3-propyloxirane

Analogously, the cis isomer is prepared from cis-3-heptene. The choice of a cis-alkene as the starting material ensures the formation of the cis-epoxide.[7]

Experimental Protocol: Epoxidation of cis-3-heptene

The protocol is identical to that described for the trans isomer, with cis-3-heptene replacing trans-3-heptene as the starting material. The stereochemical integrity is maintained throughout the concerted reaction mechanism.[6]

Caption: Synthesis of cis-2-Ethyl-3-propyloxirane.

Analytical and Spectroscopic Differentiation

Distinguishing between the cis and trans isomers is critical and can be achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Due to differences in their dipole moments and molecular shapes, cis and trans isomers often exhibit different boiling points and interactions with the stationary phase of a GC column, allowing for their separation. The more polar cis isomer typically has a slightly longer retention time on a standard non-polar column compared to the trans isomer, although this can be column-dependent. GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification.[3][4]

| Isomer | CAS Number | Typical GC-MS Data (m/z) |

| cis-2-Ethyl-3-propyloxirane | 53897-32-8 (unspecified stereochem) | Top peaks at 57, 43, 72[3] |

| trans-2-Ethyl-3-propyloxirane | 56052-95-0 ((2S,3S)-isomer) | Top peaks at 41, 57, 43[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for stereochemical assignment of epoxides. The key diagnostic feature is the coupling constant (³J) between the two protons on the oxirane ring.

-

³J_cis: The coupling constant for protons on the same side of the ring (cis) is typically larger (around 4-5 Hz).

-

³J_trans: The coupling constant for protons on opposite sides (trans) is smaller (around 2-3 Hz).

Comparative Reactivity and Mechanistic Insights

The reactivity of epoxides is dominated by ring-opening reactions, which proceed via an Sₙ2 mechanism. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product.

Stereochemistry of Nucleophilic Ring-Opening

A fundamental principle of epoxide chemistry is that nucleophilic attack occurs from the backside (anti-periplanar) relative to the C-O bond being broken.[9] This results in an inversion of configuration at the carbon atom that is attacked.

-

Ring-opening of a trans-epoxide will yield a product where the nucleophile and the hydroxyl group are anti to each other.

-

Ring-opening of a cis-epoxide will yield a product where the nucleophile and the hydroxyl group are syn to each other.

Acid-Catalyzed vs. Base-Catalyzed Ring-Opening

The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the reaction conditions.

-

Base-Catalyzed/Neutral Conditions: Strong, basic nucleophiles (e.g., RO⁻, R₂N⁻) attack the less sterically hindered carbon atom. For this compound, the ethyl and propyl groups present similar steric bulk, so a mixture of products may result.

-

Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is first protonated. The nucleophile then attacks the carbon atom that can better stabilize the developing positive charge (the more substituted carbon). The transition state has significant carbocationic character.[9]

Caption: Workflow of acid-catalyzed hydrolysis of cis and trans epoxides.

Applications in Asymmetric Synthesis and Drug Discovery

Chiral epoxides are highly valuable building blocks in the synthesis of complex, biologically active molecules.[10] Their ability to introduce two new stereocenters in a controlled manner makes them powerful intermediates.

-

Pharmaceutical Intermediates: Many approved drugs and drug candidates are synthesized using epoxide chemistry. The stereospecific synthesis and ring-opening of epoxides allow for the construction of chiral alcohol and amino alcohol functionalities, which are common motifs in pharmaceuticals.[10][11]

-

Asymmetric Catalysis: The development of catalytic asymmetric epoxidation methods, such as the Sharpless-Katsuki and Jacobsen epoxidations, has revolutionized access to enantiomerically pure epoxides.[12] These methods allow for the selective synthesis of one of the four possible stereoisomers of this compound, which is essential for developing single-enantiomer drugs.

The choice between a cis or trans epoxide precursor allows synthetic chemists to access different diastereomeric products, providing flexibility in the design of a synthetic route.

Conclusion

The , while structurally similar, possess distinct properties that are a direct consequence of their stereochemistry. Their synthesis is achieved through stereospecific epoxidation of the corresponding alkenes, and they can be reliably differentiated using standard spectroscopic and chromatographic techniques. The predictable and stereospecific nature of their ring-opening reactions makes them valuable and versatile intermediates in organic synthesis. For researchers and professionals in drug development, a thorough understanding of the synthesis, characterization, and reactivity of these isomers is essential for the rational design and efficient execution of synthetic strategies targeting complex chiral molecules.

References

- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

- Process development towards chiral epoxide 81 enabling a convergent API route.

- Propose mechanisms for the epoxidation and ring-opening steps of... Pearson. [Link]

- Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.

- This compound | C7H14O | CID 40920. PubChem. [Link]

- Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O. PubChem. [Link]

- This compound (trans) | C7H14O | CID 41697. PubChem. [Link]

- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxid

- Cis/Trans Energetics in Epoxide, Thiirane, Aziridine and Phosphirane Containing Cyclopentanols: Effects of Intramolecular OH⋯O, S, N and P Contacts. PMC. [Link]

- Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

- 9.

- This compound. LookChem. [Link]

- Cis & Trans Diol Synthesis & Other Epoxide Ring-Openings. YouTube. [Link]

- Oxirane, 2-ethyl-3-propyl-, cis- | C7H14O. PubChem. [Link]

- 2-Ethyl-2-methyl-3-propyloxirane | C8H16O | CID 123915968. PubChem. [Link]

- This compound (TRANS). ChemSrc. [Link]

- (2R,3S)-2-methyl-3-propyloxirane. PubChem. [Link]

- This compound CAS#: 53897-32-8.

- Synthesis and proton NMR spectrum of p-xylylenebis(2-(2-ethyl-1,3-propanediol)).

- Oxirane, 2-methyl-3-propyl-, cis-. NIST WebBook. [Link]

Sources

- 1. Buy this compound | 53897-32-8 [smolecule.com]

- 2. This compound | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxirane, 2-ethyl-3-propyl-, cis- | C7H14O | CID 13429646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxirane, 2-ethyl-3-propyl-, trans- | C7H14O | CID 13429648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atlasofscience.org [atlasofscience.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Duality of Reactivity: An In-depth Technical Guide to the Oxirane Ring of 2-Ethyl-3-propyloxirane

Abstract

This technical guide provides a comprehensive examination of the reactivity of the oxirane ring in 2-Ethyl-3-propyloxirane, a disubstituted epoxide of significant interest in synthetic chemistry. As a chiral, non-symmetric epoxide, its ring-opening reactions are governed by a delicate interplay of steric and electronic factors, which are highly dependent on the reaction conditions. This document will delve into the mechanistic underpinnings of both acid-catalyzed and base-catalyzed nucleophilic ring-opening reactions, offering field-proven insights into predicting and controlling regioselectivity and stereoselectivity. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where this compound can serve as a versatile building block.

Introduction: The Privileged Oxirane Motif

Epoxides, or oxiranes, are three-membered cyclic ethers that represent a cornerstone of modern organic synthesis. Their inherent ring strain, a combination of angle and torsional strain, renders them susceptible to ring-opening reactions with a wide array of nucleophiles, a reactivity not observed in their acyclic ether counterparts.[1][2] This unique reactivity profile, coupled with the stereochemical integrity of the ring-opening process, makes epoxides invaluable intermediates in the construction of complex molecular architectures, including pharmaceuticals and natural products.[3][4]

This compound is a structurally simple yet mechanistically insightful example of a 2,3-disubstituted epoxide. The presence of two different alkyl substituents (ethyl and propyl) on the oxirane ring introduces asymmetry, making the two electrophilic carbon atoms non-equivalent. This structural feature is central to the regiochemical challenges and opportunities presented by its ring-opening reactions. Understanding the factors that govern the site of nucleophilic attack is paramount for its effective utilization in synthesis.

Structural and Electronic Landscape of this compound

The this compound molecule possesses two stereogenic centers at C2 and C3, meaning it can exist as a pair of enantiomers (cis and trans). The ethyl and propyl groups, being alkyl substituents, are both electron-donating through induction. This electronic effect slightly increases the electron density on the oxygen atom and influences the partial positive charge on the adjacent carbon atoms.[5] However, the steric bulk of the ethyl and propyl groups is the more dominant factor in determining the reactivity of this "unbiased" substrate, where electronic differentiation between the two carbons is minimal.[3]

| Property | Value | Source |

| Molecular Formula | C7H14O | [6][7] |

| Molecular Weight | 114.19 g/mol | [7] |

| Boiling Point | 136.7 °C at 760 mmHg | [8] |

| Density | 0.84 g/cm³ | [8] |

| Canonical SMILES | CCCC1C(O1)CC | [8] |

Nucleophilic Ring-Opening: A Tale of Two Pathways

The reactivity of the oxirane ring in this compound is primarily dictated by the nature of the reaction medium: acidic or basic/nucleophilic. These conditions promote distinct reaction mechanisms, leading to different regiochemical outcomes.

Base-Catalyzed/Nucleophilic Ring-Opening: The Primacy of Steric Hindrance

Under basic or neutral conditions with strong nucleophiles, the ring-opening of this compound proceeds via a classic SN2 mechanism.[9][10][11][12] The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of the C-O bond and the formation of an alkoxide intermediate. Subsequent protonation yields the final product.

The key determinant of regioselectivity in this pathway is steric hindrance . The nucleophile will preferentially attack the less sterically hindered carbon atom.[1][9][10] In this compound, the ethyl and propyl groups create different steric environments around C2 and C3. A careful analysis of the steric bulk would be necessary to predict the major regioisomer.

The stereochemistry of the reaction is well-defined: the SN2 attack occurs from the backside, resulting in an inversion of configuration at the carbon atom that is attacked.[13][14] The other stereocenter remains unaffected. This stereospecificity is a powerful tool for controlling the stereochemistry of the final product.

Caption: Base-catalyzed ring-opening workflow.

Experimental Protocol: Base-Catalyzed Methanolysis of this compound

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous methanol (MeOH).

-

Reagent Addition: To this solution, add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1 equivalents) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the regioisomeric alcohol products.

Acid-Catalyzed Ring-Opening: A Shift Towards Electronic Effects

In the presence of an acid catalyst, the ring-opening mechanism is significantly altered.[15][16] The first step is the protonation of the epoxide oxygen, which forms a highly reactive oxonium ion.[1][15] This protonation makes the oxirane ring a much better leaving group and increases the electrophilicity of the ring carbons.

The subsequent nucleophilic attack is more complex than in the base-catalyzed case and is best described as a borderline SN1/SN2 mechanism.[16] The regioselectivity is now governed by a combination of both steric and electronic effects .[5][15] The protonated epoxide has a significant degree of carbocationic character at the more substituted carbon atom, which can better stabilize the developing positive charge.[5]

For 2,3-disubstituted epoxides like this compound, where both carbons are secondary, the nucleophile will generally attack the carbon that can better stabilize the partial positive charge. While both are secondary, subtle electronic differences may exist. However, in many cases, a mixture of regioisomers is obtained, and the selectivity can be influenced by the nature of the nucleophile and the reaction conditions.[1]

The stereochemistry of the acid-catalyzed ring-opening is also a trans-addition , with the nucleophile attacking from the side opposite to the C-O bond, leading to an inversion of configuration at the site of attack.[13][15]

Caption: Acid-catalyzed ring-opening workflow.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or acetone to ensure homogeneity.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) (e.g., 1-5 mol%), to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or GC-MS.

-

Work-up: Once the starting material is consumed, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. The resulting diol can be purified by column chromatography or crystallization.

Regioselectivity with Other Nucleophiles: The Case of Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles and strong bases, and their reaction with epoxides follows the SN2 pathway.[2][14] Therefore, the attack of a Grignard reagent on this compound is expected to occur at the less sterically hindered carbon atom.[17] This reaction is a valuable C-C bond-forming reaction, allowing for the extension of the carbon skeleton.

Quantitative Data on Regioselectivity

While specific quantitative data for the ring-opening of this compound is not extensively reported in readily available literature, general principles for analogous 2,3-disubstituted epoxides can be summarized. For "unbiased" substrates, regioselectivity can be modest, often leading to mixtures of products.[3] Catalyst-controlled systems, for instance using bulky Lewis acids, have been developed to enhance the selectivity of nucleophilic attack on such challenging substrates.[3]

| Reaction Condition | Predominant Mechanism | Key Factor for Regioselectivity | Expected Major Product Site of Attack |

| Strong Nucleophile (e.g., RO⁻, RMgX) | SN2 | Steric Hindrance | Less substituted carbon |

| Acidic (e.g., H₃O⁺, ROH/H⁺) | SN1/SN2 borderline | Electronic Stabilization (Carbocation character) | More substituted/electronically stabilized carbon |

Synthetic Applications and Future Outlook

The ability to selectively open the oxirane ring of this compound provides access to a variety of functionalized acyclic molecules with defined stereochemistry. These products, such as amino alcohols, diols, and ethers, are valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][18] The development of more efficient and highly regioselective catalysts for the ring-opening of unbiased epoxides remains an active area of research. Such advancements will further enhance the synthetic utility of versatile building blocks like this compound.

Conclusion

The reactivity of the oxirane ring in this compound is a nuanced subject, with the outcome of nucleophilic ring-opening reactions being highly dependent on the chosen reaction conditions. Under basic conditions, steric factors dominate, directing the nucleophile to the less hindered carbon in a classic SN2 fashion. In contrast, acid catalysis promotes a mechanism with significant SN1 character, where electronic effects play a more crucial role in determining the site of attack. A thorough understanding of these competing factors is essential for any scientist aiming to leverage the synthetic potential of this versatile epoxide. This guide has provided a detailed framework for understanding and predicting the reactivity of this compound, supported by practical experimental protocols, to aid in the rational design of complex molecule synthesis.

References

- Schaus, S. E., & Jacobsen, E. N. (2002). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Organic Letters, 4(1), 1-4. [Link]

- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

- JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides. [Link]

- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

- Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. [Link]

- Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. [Link]

- Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

- Organic Chemistry Tutor. (n.d.). Grignard Reaction of Epoxides. [Link]

- Chemistry LibreTexts. (2024). 18.6 Reactions of Epoxides: Ring-opening. [Link]

- Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]

- OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

- ResearchGate. (2016).

- The Organic Chemistry Tutor. (2020). Opening Epoxides - tuning regioselectivity. [Link]

- Chad's Prep. (2018). 13.6 Ring Opening of Epoxides. [Link]

- Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

- LookChem. (n.d.). This compound. [Link]

- Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. [Link]

- ACS Publications. (2022).

- Chemistry Stack Exchange. (2018). Reaction involving opening of epoxides. [Link]

- Wikipedia. (n.d.). Epoxide. [Link]

- PubMed Central. (2022).

- ResearchGate. (2011). 9.

- ChemBK. (n.d.). This compound. [Link]

- PubChem. (n.d.). This compound. [Link]

- PubChem. (n.d.). 2-Ethyl-2-methyl-3-propyloxirane. [Link]

- ResearchGate. (2015).

- OrgoSolver. (n.d.). Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). [Link]

- Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]

- JoVE. (2023). Base-Catalyzed Ring-Opening of Epoxides. [Link]

- PubChem. (n.d.). This compound (trans). [Link]

- Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

- Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]

- Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]

- Chemistry Stack Exchange. (2021). Is 2 ethyl 3 methyl oxirane optically active?. [Link]

Sources

- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 6. This compound [chembk.com]

- 7. This compound | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 11. Video: Base-Catalyzed Ring-Opening of Epoxides [jove.com]

- 12. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 13. youtube.com [youtube.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic Ring-Opening of 2-Ethyl-3-propyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electrophilic ring-opening of 2-ethyl-3-propyloxirane, a key reaction in organic synthesis with significant implications for the pharmaceutical industry. As a versatile building block, the targeted functionalization of this epoxide through controlled ring-opening reactions is of paramount importance.[1][2] This document will delve into the mechanistic underpinnings, stereochemical and regiochemical outcomes, and practical experimental protocols associated with this class of reactions.

Introduction to Epoxide Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, estimated to be around 13 kcal/mol.[3] This inherent strain is the primary driving force behind their high reactivity towards nucleophiles, making them valuable intermediates in organic synthesis.[4][5] The electrophilic ring-opening of epoxides is typically initiated by the protonation of the epoxide oxygen under acidic conditions.[4] This protonation enhances the leaving group ability of the oxygen atom, facilitating nucleophilic attack on one of the adjacent carbon atoms.[6]

The reaction of this compound, an unsymmetrical epoxide, with various electrophiles and nucleophiles presents interesting challenges and opportunities in controlling the regioselectivity and stereochemistry of the products.[1][7] Understanding these factors is crucial for the efficient synthesis of target molecules in drug discovery and development.

Mechanistic Pathways: A Dichotomy of SN1 and SN2 Characteristics

The electrophilic ring-opening of epoxides does not strictly adhere to either a pure SN1 or SN2 mechanism but rather exists on a continuum between the two, dictated by the reaction conditions and the substitution pattern of the epoxide.[8][9]

-

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, forming a good leaving group.[4][6] The subsequent nucleophilic attack can then proceed. The nature of the transition state is a hybrid, exhibiting characteristics of both SN1 and SN2 pathways.[8][10]

-

SN2-like Character: The reaction generally proceeds with backside attack by the nucleophile, leading to an inversion of stereochemistry at the site of attack. This results in the formation of trans or anti products.[11][12]

-

SN1-like Character: When one of the epoxide carbons is tertiary, there is significant carbocationic character at this position in the transition state.[8] This electronic effect directs the nucleophile to attack the more substituted carbon.[4] For secondary carbons, as in this compound, the regioselectivity is more nuanced and can be influenced by both steric and electronic factors.[8]

-

The following diagram illustrates the general mechanism for the acid-catalyzed ring-opening of an epoxide.

Caption: General mechanism of acid-catalyzed epoxide ring-opening.

Regioselectivity: The Decisive Role of the Nucleophile and Substrate

The regioselectivity of the ring-opening of unsymmetrical epoxides like this compound is a critical aspect to control for synthetic utility. The outcome of the reaction is highly dependent on whether it is performed under acidic (weak nucleophile) or basic/neutral (strong nucleophile) conditions.[11]

-

Under Acidic Conditions (Weak Nucleophiles): With weak nucleophiles such as water, alcohols, or hydrogen halides, the nucleophilic attack occurs at the more substituted carbon atom.[8][11] This is attributed to the greater stabilization of the partial positive charge at the more substituted carbon in the protonated epoxide transition state.[6]

-

Under Basic or Neutral Conditions (Strong Nucleophiles): In the presence of strong nucleophiles like alkoxides, hydroxides, Grignard reagents, or organolithium compounds, the reaction proceeds via an SN2 mechanism.[3] In this case, steric hindrance is the dominant factor, and the nucleophile attacks the less substituted and therefore less sterically hindered carbon atom.[3][8]

The table below summarizes the expected regiochemical outcomes for the ring-opening of this compound under different conditions.

| Reaction Condition | Nucleophile Type | Site of Attack | Major Product |

| Acidic (e.g., H₂SO₄, HCl) | Weak (e.g., H₂O, ROH, X⁻) | More substituted carbon (C3) | 3-substituted-4-heptanol |

| Basic/Neutral (e.g., NaOR, NaOH) | Strong (e.g., RO⁻, OH⁻, R-MgX) | Less substituted carbon (C2) | 4-substituted-3-heptanol |

Stereochemistry: A Commitment to Inversion

A consistent feature of epoxide ring-opening reactions, regardless of the conditions, is the inversion of configuration at the carbon atom undergoing nucleophilic attack.[12] This is a hallmark of the SN2-type backside attack of the nucleophile.[11] The result is the formation of a product with a trans relationship between the newly introduced nucleophile and the hydroxyl group.[8]

For a chiral epoxide, if the reaction occurs at a stereocenter, its configuration will be inverted. If the reaction occurs at a carbon that is not a stereocenter, the configuration of the existing stereocenter remains unchanged.[12]

The stereospecificity of this reaction is a powerful tool in asymmetric synthesis, allowing for the predictable formation of specific stereoisomers.

Caption: Stereochemical outcome of epoxide ring-opening.

Experimental Protocols

The following protocols provide a framework for conducting the electrophilic ring-opening of this compound under both acidic and basic conditions.

This procedure details the ring-opening of the epoxide using water as the nucleophile under acidic conditions to yield heptane-3,4-diol.

Materials:

-

This compound (1.0 equiv)

-

Distilled water

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a solution of this compound in a suitable solvent (e.g., acetone or THF) and water, add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for a specified duration, monitoring the reaction progress by TLC or GC.[13]

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.[13]

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to obtain the desired diol.

This protocol describes the reaction with a strong nucleophile, such as sodium ethoxide, leading to the formation of an alkoxy alcohol.

Materials:

-

This compound (1.0 equiv)

-

Sodium ethoxide (1.1 equiv)

-

Anhydrous ethanol

-

Ammonium chloride solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting alkoxy alcohol by vacuum distillation or column chromatography.

Applications in Drug Development

The stereospecific and regioselective nature of epoxide ring-opening reactions makes them highly valuable in the synthesis of complex pharmaceutical compounds.[2][14] The resulting 1,2-difunctionalized products, such as amino alcohols, diols, and haloalcohols, are common structural motifs in a wide range of bioactive molecules.[15][16] The ability to precisely control the introduction of functional groups with defined stereochemistry is a critical advantage in the synthesis of chiral drugs, where often only one enantiomer possesses the desired therapeutic activity.

Conclusion

The electrophilic ring-opening of this compound is a fundamentally important transformation in organic synthesis. A thorough understanding of the interplay between reaction conditions, nucleophile strength, and substrate structure is essential for predicting and controlling the regiochemical and stereochemical outcomes. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules, particularly in the field of drug development. The versatility of epoxides as synthetic intermediates ensures their continued prominence in the construction of novel and medicinally relevant compounds.

References

- Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

- Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]

- JoVE. Video: Acid-Catalyzed Ring-Opening of Epoxides. [Link]

- YouTube. Stereochemistry of epoxide ring-opening. [Link]

- OpenStax. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry. [Link]

- OSTI.GOV. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]

- Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles (video). [Link]

- Molecules.

- YouTube. CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. [Link]

- Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

- Chemistry LibreTexts. 15.8: Opening of Epoxides. [Link]

- National Institutes of Health.

- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

- Journal of the American Chemical Society. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]

- JoVE. Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]

- IntechOpen. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

- College of Saint Benedict and Saint John's University. Electrophilic Addition to Alkenes EA8.

- LookChem. This compound. [Link]

- Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

- SciSpace.

- Chemistry LibreTexts. Electrophilic Addition of Hydrogen Halides. [Link]

- National Institutes of Health. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

- ResearchGate. Epoxides: methods of synthesis, reactivity, practical significance. [Link]

- Open Access Pub. Epoxides | Journal of New Developments in Chemistry. [Link]

- Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

- ChemBK. This compound. [Link]

- PubChem. 2-Ethyl-2-methyl-3-propyloxirane. [Link]

- National Institutes of Health. This compound. [Link]

- National Institutes of Health. Oxirane, 2-ethyl-3-propyl-, cis-. [Link]

- National Institutes of Health. This compound (trans). [Link]

- National Institutes of Health. Oxirane, 2-ethyl-3-propyl-, trans-. [Link]

- National Institutes of Health. 2-Ethyl-2-propyloxirane. [Link]

Sources

- 1. Buy this compound | 53897-32-8 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 5. openaccesspub.org [openaccesspub.org]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. This compound | C7H14O | CID 40920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A review of fatty epoxide ring opening reactions: Chemistry, recent advances, and applications (2022) | Bryan R. Moser | 48 Citations [scispace.com]

thermal decomposition of 2-Ethyl-3-propyloxirane

An In-depth Technical Guide to the Thermal Decomposition of 2-Ethyl-3-propyloxirane

Abstract

This technical guide provides a comprehensive examination of the , an asymmetrically substituted cyclic ether. While this specific molecule is not extensively documented in thermal decomposition literature, this guide synthesizes established principles from the study of analogous oxiranes to predict and analyze its behavior at elevated temperatures. We delve into the core mechanistic pathways, predicated on the formation of diradical intermediates, and explore the subsequent intramolecular rearrangements that lead to a predictable suite of carbonyl and unsaturated alcohol products. This document further outlines a robust experimental framework for studying this decomposition, including a detailed gas-phase pyrolysis protocol and the requisite analytical techniques for product identification and kinetic analysis. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of epoxide stability and reactivity under thermal stress.

Introduction: The Significance of Oxirane Thermal Stability

Oxiranes, or epoxides, are a cornerstone of modern organic synthesis, valued for the inherent ring strain that makes them versatile electrophilic intermediates for a variety of nucleophilic ring-opening reactions.[1][2] this compound serves as an excellent model for understanding the behavior of non-terminal, asymmetrically substituted epoxides.[3][4] The three-membered ring, with bond angles compressed to approximately 60°, possesses significant strain energy (around 13 kcal/mol), making it susceptible to cleavage under various conditions, including thermal activation.[5][6]

An understanding of the thermal decomposition pathways of such molecules is critical in several contexts:

-

Process Chemistry: In industrial synthesis, where elevated temperatures are common, predicting thermal stability is essential to prevent unwanted side reactions, ensure product purity, and maintain process safety.

-

Materials Science: Epoxides are fundamental precursors to epoxy resins and polymers.[5] Their thermal degradation characteristics directly influence the operational temperature limits and failure mechanisms of the final materials.[7]

-

Drug Development & Stability: For pharmaceutical compounds containing an epoxide moiety, understanding thermal lability is a regulatory requirement for determining shelf-life, storage conditions, and potential degradation products.[8]

This guide provides the theoretical and practical foundation for investigating the unimolecular gas-phase decomposition of this compound, focusing on the underlying mechanisms and the experimental methodologies required for their elucidation.

Theoretical Framework: Mechanistic Pathways of Thermolysis

The thermal decomposition of simple alkyl-substituted oxiranes is generally understood to proceed through a non-radical, unimolecular mechanism involving the initial cleavage of a ring bond to form a short-lived diradical intermediate.[9][10] From this intermediate, the molecule rapidly rearranges to form more stable carbonyl compounds or unsaturated alcohols. For this compound, two primary cleavage events must be considered: C-O bond homolysis and C-C bond homolysis.

The Diradical Intermediate Hypothesis

At sufficient temperatures, the oxirane ring can open by the homolytic cleavage of either a carbon-oxygen (C-O) bond or the carbon-carbon (C-C) bond. The C-C bond is typically stronger, making C-O bond cleavage the more probable initiating event.[10] This initial step is the rate-determining step and leads to the formation of a transient diradical species.

Pathway A: C-O Bond Homolysis and Subsequent Rearrangements

Cleavage of a C-O bond is the most commonly cited pathway for the isomerization of epoxides to carbonyl compounds.[11] For this compound, two distinct C-O bonds can break, leading to two possible diradical intermediates.

-

Cleavage of the C2-O Bond: Forms a diradical with radical centers on the oxygen and the ethyl-substituted carbon.

-

Cleavage of the C3-O Bond: Forms a diradical with radical centers on the oxygen and the propyl-substituted carbon.

Once formed, these diradicals undergo rapid intramolecular rearrangement before they can engage in intermolecular reactions. The primary rearrangement pathways are 1,2-hydride shifts or 1,2-alkyl shifts.

-

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon migrates to the carbon-centered radical, leading to the formation of an enol, which tautomerizes to the corresponding ketone. For this compound, this would primarily yield Heptan-3-one .

-

1,2-Alkyl Shift: An entire alkyl group (ethyl or propyl) migrates. A 1,2-shift of the ethyl group would lead to Heptan-4-one .

-

Hydrogen Abstraction: A hydrogen atom can be abstracted from the alkyl chain by the oxygen radical, leading to an unsaturated alcohol. This is often a competing, though sometimes minor, pathway.[10][11] For example, abstraction from the ethyl group could lead to Hept-1-en-3-ol .

The relative prevalence of these products depends on the activation energies of the competing transition states for the hydride and alkyl shifts.

Pathway B: C-C Bond Homolysis